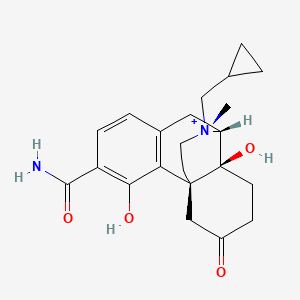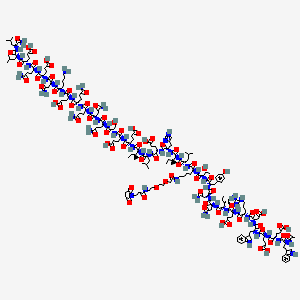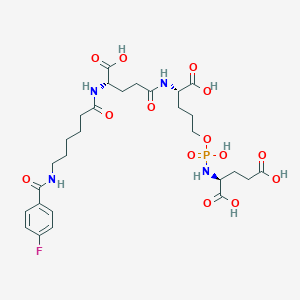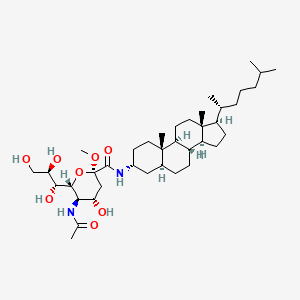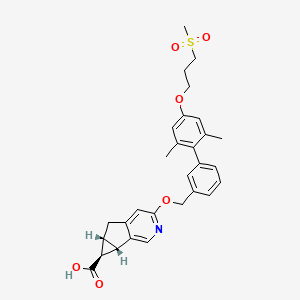
Cyclopropa(4,5)cyclopenta(1,2-C)pyridine-6-carboxylic acid, 3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)(1,1'-biphenyl)-3-yl)methoxy)-5,5a,6,6a-tetrahydro-, (5aR,6S,6aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for MK-8666 are not extensively detailed in publicly available literature. it is known that MK-8666 is administered orally in clinical trials, indicating that it is formulated in a way that ensures its stability and bioavailability .
Chemical Reactions Analysis
MK-8666 undergoes several types of chemical reactions, including:
Substitution: The compound can form covalent bonds with amino acids such as lysine, serine, and cysteine through transacylation reactions.
Conjugation: In rat hepatocytes, MK-8666 is also metabolized to a taurine conjugate.
Common reagents and conditions used in these reactions include liver microsomes fortified with cofactors such as UDPGA, CoA, and ATP . The major products formed from these reactions are acyl glucuronides and taurine conjugates .
Scientific Research Applications
MK-8666 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It enhances insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia . Clinical trials have shown that MK-8666 is generally well-tolerated and effective in lowering fasting plasma glucose levels . Additionally, molecular dynamics simulations have provided insights into the positive cooperativity between MK-8666 and other agonists, which could inform the design of new therapeutic agents .
Mechanism of Action
MK-8666 exerts its effects by binding to the free fatty acid receptor 1 (FFAR1), a G protein-coupled receptor. Upon activation, FFAR1 enhances glucose-stimulated insulin secretion from pancreatic β cells . The binding of MK-8666 to FFAR1 is mediated by extracellular loop 2 (ECL2) of the receptor . Additionally, MK-8666 and other agonists can stabilize each other, influencing their binding and unbinding dynamics .
Comparison with Similar Compounds
MK-8666 is similar to other GPR40 agonists such as TAK-875 and AMG 837. it is unique in its partial agonist activity and its ability to form positive binding cooperativity with full allosteric agonists like AP8 . This cooperativity can enhance the therapeutic effects of MK-8666 and reduce potential side effects . Other similar compounds include CPL207280, which has shown promising results in preclinical studies .
References
Properties
CAS No. |
1544739-75-4 |
|---|---|
Molecular Formula |
C29H31NO6S |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(2S,3S,4R)-8-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-9-azatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylic acid |
InChI |
InChI=1S/C29H31NO6S/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32)/t23-,27-,28+/m1/s1 |
InChI Key |
CODQKEMYZZKQAE-QPVYNBJUSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4[C@H]5[C@H]([C@@H]5C(=O)O)CC4=C3)C)OCCCS(=O)(=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4C5C(C5C(=O)O)CC4=C3)C)OCCCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



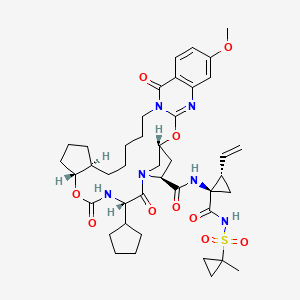

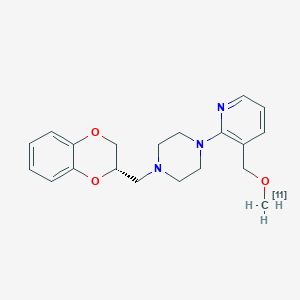

![(3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide](/img/structure/B10815418.png)
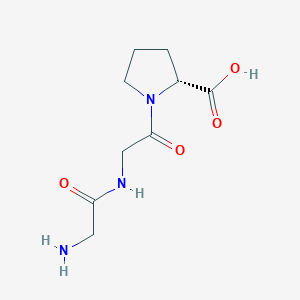
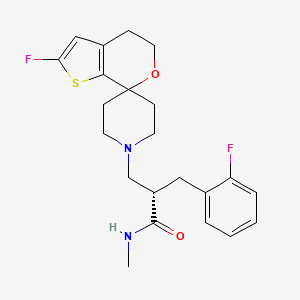
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815433.png)
